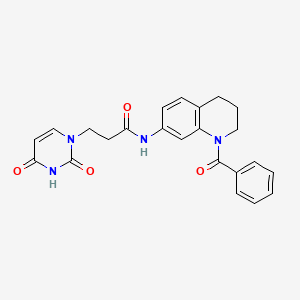
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- A series of derivatives related to the chemical structure of interest were synthesized and characterized, showing significant psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro activities. These compounds demonstrated marked sedative actions, high anti-inflammatory activities, selective cytotoxic effects on tumor cell lines, and some even exhibited antimicrobial actions (Zablotskaya et al., 2013).
Anticancer Applications
- Derivatives of the tetrahydroisoquinoline moiety, akin to the chemical , were found to possess potent cytotoxic agents displaying a range of biological properties such as antitumor and antimicrobial activities. These compounds have been evaluated for their in vitro anticancer activity, demonstrating significant cytotoxicity against various cancer cell lines (Redda et al., 2010).
Aggregation Enhanced Emission
- Novel compounds based on 1,8-naphthalimide derivatives, which share structural similarities with the compound of interest, were synthesized and showed aggregation-enhanced emission properties. These properties were studied in aqueous-DMF solutions and solid-state, indicating potential applications in material science and as fluorescent markers (Srivastava et al., 2016).
Larvicidal Activity
- Research into tetrahydropyrido[1,2-a]quinolines and pyrroloquinoline homologs, which are structurally related to the chemical , revealed significant larvicidal activity against Anopheles arabiensis. This indicates potential applications in controlling mosquito populations and combating malaria (Uppar et al., 2020).
Molecular Docking and Synthesis for Antitumor Activity
- A series of bisnaphthalimide derivatives were synthesized and evaluated for their growth-inhibitory properties against human colon carcinoma, with some compounds emerging as potent cytotoxic agents. Molecular modeling studies indicated these compounds could act as DNA topoisomerase II poisons, suggesting a mechanism for their antitumor activity (Filosa et al., 2009).
Novel Carboximidamides with Anti-hyperglycemic Activity
- Research involving carboximidamides linked with pyrimidine moiety, similar to the structural framework of the compound , showed significant anti-hyperglycemic effects. These findings suggest potential therapeutic applications for diabetes management (Moustafa et al., 2021).
Propiedades
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(2,4-dioxopyrimidin-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c28-20(10-13-26-14-11-21(29)25-23(26)31)24-18-9-8-16-7-4-12-27(19(16)15-18)22(30)17-5-2-1-3-6-17/h1-3,5-6,8-9,11,14-15H,4,7,10,12-13H2,(H,24,28)(H,25,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLKGXQHZTVNHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)CCN3C=CC(=O)NC3=O)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2355249.png)
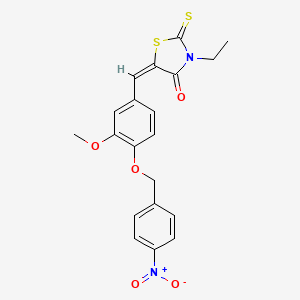


![7-acetyl-3-(4-methoxyphenyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2355256.png)


![4-(3,4-dihydro-2H-quinoline-1-carbonyl)-1,7,7-trimethyl-3-oxabicyclo[2.2.1]heptan-2-one](/img/structure/B2355259.png)
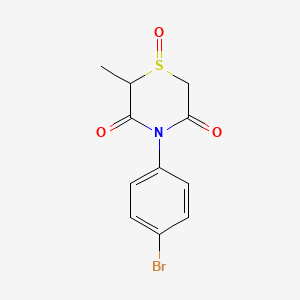
![N-(3-chloro-4-methoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2355263.png)
![[2-[2-(difluoromethoxy)anilino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2355264.png)
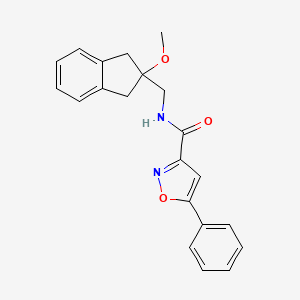
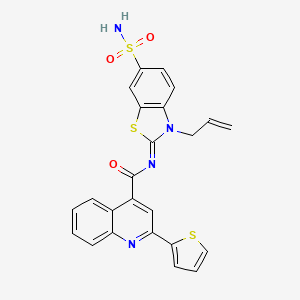
![4-(3-Aminobenzo[d]furan-2-yl)-5,7-dimethylchromen-2-one](/img/structure/B2355270.png)
